5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a chloro group, an isopropylthio group, and a methoxy group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method includes the formation of the 1,3,4-thiadiazole ring through cyclization reactions involving thiosemicarbazides and carboxylic acids. The isopropylthio group is introduced via nucleophilic substitution reactions, while the chloro and methoxy groups are incorporated through electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted benzamides .
Scientific Research Applications
5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-phenyl-1H-indole-2-carboxamide: Another compound with a chloro and benzamide structure, but with different substituents.
5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Shares the chloro and benzamide core but has different functional groups.
Uniqueness
5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is unique due to the presence of the isopropylthio and methoxy groups, which confer distinct chemical properties and reactivity. These groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S2/c1-7(2)20-13-17-16-12(21-13)15-11(18)9-6-8(14)4-5-10(9)19-3/h4-7H,1-3H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBXLOWTVOIFCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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